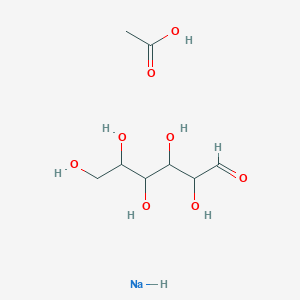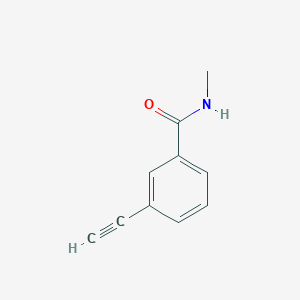
3-Iodo-2-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
3-Iodo-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H3F3IN and its molecular weight is 297.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Continuous Flow Iodination : A study described the iodination of a related compound, 4-fluoro-2-(trifluoromethyl)benzonitrile, using C–H lithiation and subsequent treatment with iodine under continuous flow conditions. This process produced 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile, highlighting a method for regioselective iodination of trifluoromethyl benzonitriles (Dunn et al., 2018).
Trifluoromethylation of Arenes : Another research focused on the catalytic trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents. This study provides insights into reactions involving trifluoromethylated benzonitrile compounds (Mejía & Togni, 2012).
Applications in Dye Sensitized Solar Cells : Research demonstrated the beneficial effects of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). This indicates potential applications of trifluoromethylated benzonitrile derivatives in solar energy technologies (Latini et al., 2014).
Novel Androgen Receptor Antagonists : A study on 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile revealed its potential as a nonsteroidal androgen receptor antagonist for dermatological applications. This shows the relevance of trifluoromethylated benzonitrile compounds in pharmaceutical research (Li et al., 2008).
High Voltage Lithium Ion Batteries : The use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries was investigated. This demonstrates the compound's significance in enhancing the performance and stability of lithium batteries (Huang et al., 2014).
Catalysis in Organic Synthesis : Studies have shown the effectiveness of compounds like 2-(diphenylphosphino)benzonitrile in catalyzing reactions, such as the cyclotrimerization of trifluoromethyl group substituted internal alkynes. This underscores the role of trifluoromethylated benzonitrile derivatives in catalytic organic synthesis (Kawatsura et al., 2011).
Propriétés
IUPAC Name |
3-iodo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIXLCEWGAOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)


![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)








